![molecular formula C20H34O5 B581925 13,14-dihydro-15-keto Prostaglandin D1 CAS No. 1392219-79-2](/img/structure/B581925.png)
13,14-dihydro-15-keto Prostaglandin D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-15-keto Prostaglandin D1 is a theoretical metabolite of Prostaglandin D1 . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .
Synthesis Analysis
The synthesis of 13,14-dihydro-15-keto Prostaglandin D1 involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto Prostaglandin D1 is C20H34O5 . The molecular weight is 354.48 . The SMILES representation isOC(CCCCCC[C@@H]1C@H=O)CCC(CCCCC)=O)=O
. Physical And Chemical Properties Analysis
13,14-dihydro-15-keto Prostaglandin D1 is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (2 mg/ml) . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Metabolite of Prostaglandin F2α
13,14-Dihydro-15-keto Prostaglandin D1 is the major circulating metabolite of prostaglandin F2α . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Indicator of Prostaglandin F2α Biosynthesis
Measurements of changes in the level of this metabolite in plasma can reflect changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself . This is because the latter is readily formed from blood platelets during blood sampling and handling, whereas the metabolite is not generated by blood elements in vitro .
Pregnancy Determination in Giant Pandas
Urinary concentrations of 13,14-dihydro-15-keto Prostaglandin D1 can be used to diagnose pregnancy and predict parturition in the giant panda . Pregnant profiles were distinguished by an earlier initial peak, higher inter-peak concentrations, and a larger terminal peak compared to pseudopregnancy profiles .
Inhibitor of ADP-induced Platelet Aggregation
It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .
Inducer of Airway Eosinophilia in Guinea Pigs
In guinea pigs, 13,14-dihydro-15-keto Prostaglandin D1-induced airway eosinophilia is mediated by an action on prostaglandin CRTH2 receptors . This response is independent of IL-5 .
Wirkmechanismus
Target of Action
The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .
Mode of Action
13,14-dihydro-15-keto Prostaglandin D1 interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.
Biochemical Pathways
The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.
Result of Action
The primary molecular effect of 13,14-dihydro-15-keto Prostaglandin D1 is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.
Eigenschaften
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-dihydro-15-keto Prostaglandin D1 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.